1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate
Description
1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate is a synthetic organic compound featuring a carbohydrazonoyl backbone substituted with a 1-naphthylacetyl group and a 2-chlorobenzoate ester. The compound’s hypothesized molecular formula is C₃₁H₂₂ClN₃O₄, with a molecular weight of 535.992 g/mol, based on structurally related compounds .
Properties
CAS No. |
767311-94-4 |
|---|---|
Molecular Formula |
C30H21ClN2O3 |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
[1-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C30H21ClN2O3/c31-27-15-6-5-14-25(27)30(35)36-28-17-16-21-9-2-4-13-24(21)26(28)19-32-33-29(34)18-22-11-7-10-20-8-1-3-12-23(20)22/h1-17,19H,18H2,(H,33,34)/b32-19+ |
InChI Key |
CIZPZTKSKCSODY-BIZUNTBRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 1-naphthylacetyl chloride, which is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is further reacted with 2-naphthyl 2-chlorobenzoate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding acids and hydrazides.
Scientific Research Applications
1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
The target compound’s structural analogues differ in substituents on the carbohydrazonoyl group and the benzoate ester, leading to distinct physicochemical properties. Below is a comparative analysis:
Table 1: Comparative Data for Key Analogues
*Hypothesized based on analogues. †Collision cross-section (CCS) values from adducts in and .
Key Findings
Substituent Effects on Molecular Weight :
- The 1-naphthyl group in the target compound increases molecular weight (~535 g/mol) compared to smaller aromatic substituents (e.g., 2-methoxybenzoyl: 458.9 g/mol ).
- Halogenation (Cl, Br) elevates molecular weight, as seen in CID 9633056 (503.76 g/mol) and the brominated analogue (531.77 g/mol) .
Electron-Withdrawing vs. Electron-Donating Groups: Chlorine (2-chlorobenzoate) enhances stability but reduces solubility. The 2,4-dichlorobenzoate in CID 9633056 introduces steric hindrance and electron-withdrawing effects, which may influence binding interactions in biological systems.
Collision Cross-Section (CCS) Insights :
- The 2-methoxybenzoyl analogue (CID 9687607) has a CCS of 214.9 Ų for [M+H]+, suggesting a compact structure compared to bulkier naphthyl-substituted compounds .
- Dichlorinated benzoates (e.g., CID 9633056 ) show higher CCS values (231.9 Ų), indicating larger gas-phase conformers.
Hydrophobicity and Bioactivity: Naphthyl groups (target compound and CAS 880070-83-7 ) contribute to high hydrophobicity, which may enhance membrane permeability but limit solubility.
Biological Activity
1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate, with the CAS number 767311-94-4 and a molecular formula of C30H21ClN2O3, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Naphthalene rings : These aromatic systems contribute to the compound's stability and potential reactivity.
- Chlorobenzoate moiety : This functional group enhances the compound's electrophilic character.
- Carbohydrazone linkage : This feature is crucial for its biological interactions and reactivity.
Table 1: Basic Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C30H21ClN2O3 |
| Molecular Weight | 492.9 g/mol |
| IUPAC Name | [1-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate |
| CAS Number | 767311-94-4 |
Biological Activity
Preliminary studies have indicated that this compound may exhibit several significant biological activities:
1. Anticancer Properties
Research suggests that derivatives of naphthalene, including this compound, may possess cytotoxic effects against various cancer cell lines. The mechanisms may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through interaction with specific enzymes or receptors involved in cancer progression.
2. Antimicrobial Activity
The compound has shown promise in antimicrobial assays, indicating effectiveness against various bacterial strains. This activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
3. Anti-inflammatory Effects
Initial findings suggest that this compound may have anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways.
The biological effects of this compound are likely mediated through its interaction with specific molecular targets. Potential mechanisms include:
- Enzyme inhibition : The chlorobenzoate group may interact with enzymes involved in metabolic processes.
- Receptor binding : The compound could bind to receptors that modulate cellular responses, influencing pathways related to cancer and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound.
Case Study 1: Anticancer Activity
A study focused on naphthalene derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to enhanced apoptosis rates when treated with compounds similar to this compound, suggesting its potential as a lead compound in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of naphthalene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with structural similarities exhibited potent antibacterial effects, supporting further exploration of this compound's potential in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
